2-(5,6-Dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid 2-(5,6-Dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 469890-23-1
VCID: VC0435934
InChI: InChI=1S/C15H13Br2NO4/c16-10-5-8-9(6-11(10)17)14(20)18(13(8)19)12-4-2-1-3-7(12)15(21)22/h1-4,8-11H,5-6H2,(H,21,22)
SMILES: C1C2C(CC(C1Br)Br)C(=O)N(C2=O)C3=CC=CC=C3C(=O)O
Molecular Formula: C15H13Br2NO4
Molecular Weight: 431.08g/mol

2-(5,6-Dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid

CAS No.: 469890-23-1

Main Products

VCID: VC0435934

Molecular Formula: C15H13Br2NO4

Molecular Weight: 431.08g/mol

2-(5,6-Dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid - 469890-23-1

CAS No. 469890-23-1
Product Name 2-(5,6-Dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid
Molecular Formula C15H13Br2NO4
Molecular Weight 431.08g/mol
IUPAC Name 2-(5,6-dibromo-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoic acid
Standard InChI InChI=1S/C15H13Br2NO4/c16-10-5-8-9(6-11(10)17)14(20)18(13(8)19)12-4-2-1-3-7(12)15(21)22/h1-4,8-11H,5-6H2,(H,21,22)
Standard InChIKey MRHFWRGYDKVVEI-UHFFFAOYSA-N
SMILES C1C2C(CC(C1Br)Br)C(=O)N(C2=O)C3=CC=CC=C3C(=O)O
Canonical SMILES C1C2C(CC(C1Br)Br)C(=O)N(C2=O)C3=CC=CC=C3C(=O)O
PubChem Compound 2858182
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator